An In-depth Technical Guide to (3-Acetyl-5-methoxyphenyl)acetic acid: Structural Characterization, Properties, and Therapeutic Potential
An In-depth Technical Guide to (3-Acetyl-5-methoxyphenyl)acetic acid: Structural Characterization, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylacetic Acid Scaffold in Modern Drug Discovery
Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds have demonstrated significant potential in various applications, including as anti-inflammatory, analgesic, and antipyretic agents.[1][2] The versatility of the phenylacetic acid scaffold allows for fine-tuning of its biological activity through substitution on the phenyl ring, making it a subject of considerable interest in the development of novel therapeutics.[3][4][5] This guide focuses on a specific derivative, (3-Acetyl-5-methoxyphenyl)acetic acid, providing a comprehensive overview of its structural characteristics, physicochemical properties, and potential applications, drawing upon data from closely related analogs to build a predictive profile.
Molecular Identity
(3-Acetyl-5-methoxyphenyl)acetic acid is a synthetic organic compound with the following identifiers:
| Identifier | Value |
| CAS Number | 1393584-27-4[6] |
| Molecular Formula | C₁₁H₁₂O₄[6] |
| Molecular Weight | 208.21 g/mol [6] |
| IUPAC Name | 2-(3-acetyl-5-methoxyphenyl)acetic acid |
Part 1: Structural Characterization (Predictive Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The expected proton NMR spectrum of (3-Acetyl-5-methoxyphenyl)acetic acid in a solvent like CDCl₃ would exhibit the following signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, in the region of 10-12 ppm.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (7-8 ppm), corresponding to the three protons on the phenyl ring. The substitution pattern (1,3,5) would lead to specific splitting patterns (e.g., singlets or narrow multiplets).
-
Methylene Protons (-CH₂-): A sharp singlet around 3.6 ppm, corresponding to the two protons of the acetic acid methylene group.[7]
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm, corresponding to the three protons of the methoxy group.[7]
-
Acetyl Protons (-COCH₃): A sharp singlet around 2.6 ppm, corresponding to the three protons of the acetyl group.
The carbon NMR spectrum is expected to show the following key resonances:
-
Carbonyl Carbon (-COOH): A signal in the range of 175-180 ppm.[7]
-
Acetyl Carbonyl Carbon (-COCH₃): A signal further downfield, around 197-200 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (110-160 ppm). The carbons attached to the oxygen of the methoxy group and the acetyl group will be the most deshielded.
-
Methylene Carbon (-CH₂-): A signal around 40-45 ppm.[7]
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm.[7]
-
Acetyl Carbon (-COCH₃): A signal in the aliphatic region, around 26-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad band |
| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity |
| C-H (Aliphatic) | 3000-2850 | Sharp, medium intensity |
| C=O (Carboxylic Acid) | ~1710 | Strong, sharp absorption |
| C=O (Ketone) | ~1680 | Strong, sharp absorption |
| C=C (Aromatic) | 1600-1450 | Medium to weak absorptions |
| C-O (Methoxy/Acid) | 1300-1000 | Strong absorptions |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): An observable peak at m/z = 208.21.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 163.
-
Loss of the acetyl group (-COCH₃, 43 Da) resulting in a fragment at m/z = 165.
-
A base peak corresponding to the tropylium ion or a related stable aromatic cation is also anticipated, a common feature for phenylacetic acids.[16]
-
Part 2: Physicochemical Properties and Synthesis
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Predicted Value/Range | Rationale/Comparison |
| Physical State | White to off-white solid | Typical for substituted phenylacetic acids at room temperature.[17] |
| Melting Point | 100-120 °C | Based on analogs like 3,5-dimethoxyphenylacetic acid (101-106 °C).[18] |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate), sparingly soluble in water. | The aromatic ring and acetyl group increase lipophilicity, while the carboxylic acid and methoxy groups provide some polarity.[17] |
| pKa | ~4.0 - 4.5 | Similar to other phenylacetic acids, where the carboxylic acid proton is weakly acidic.[10][19] |
Synthesis Strategies
While a specific, published synthesis for (3-Acetyl-5-methoxyphenyl)acetic acid is not readily found, its synthesis can be conceptualized through established organic chemistry reactions. A plausible synthetic route would involve a Friedel-Crafts acylation of a suitable precursor.
Caption: Conceptual workflow for the synthesis of (3-Acetyl-5-methoxyphenyl)acetic acid.
-
Reaction Setup: To a stirred solution of 3-methoxyphenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in portions at 0 °C.
-
Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture while maintaining the low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Part 3: Potential Applications in Drug Development
The structural motifs present in (3-Acetyl-5-methoxyphenyl)acetic acid suggest several avenues for its potential application in drug discovery and development.
Anti-inflammatory and Analgesic Activity
Many phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic properties of these compounds suggest that (3-Acetyl-5-methoxyphenyl)acetic acid could be a candidate for similar therapeutic applications.[2]
Modulation of Biological Pathways
Substituted phenylacetic acids have been identified as inhibitors of various biological targets. For instance, derivatives have been developed as potent inhibitors of the KEAP1-NRF2 protein-protein interaction, which is relevant for conditions involving oxidative stress and inflammation.[20] Others have been investigated as agonists for liver X receptors for the treatment of atherosclerosis.[5] The specific substitution pattern of (3-Acetyl-5-methoxyphenyl)acetic acid may confer novel inhibitory or modulatory activities on therapeutically relevant targets.
Intermediate for Complex Molecule Synthesis
The functional groups of (3-Acetyl-5-methoxyphenyl)acetic acid—the carboxylic acid, acetyl, and methoxy groups—provide multiple points for further chemical modification. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic value.[21]
Conclusion and Future Directions
(3-Acetyl-5-methoxyphenyl)acetic acid is a compound with significant, albeit currently underexplored, potential in the field of medicinal chemistry. While direct experimental data is sparse, predictive analysis based on its structural analogs provides a solid foundation for future research. The synthesis of this compound and the subsequent evaluation of its biological activities are warranted to fully elucidate its therapeutic potential. Further studies could focus on its anti-inflammatory properties, its ability to modulate key biological pathways, and its utility as a scaffold for the development of novel drug candidates.
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